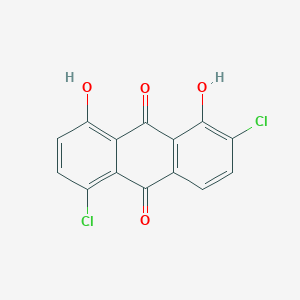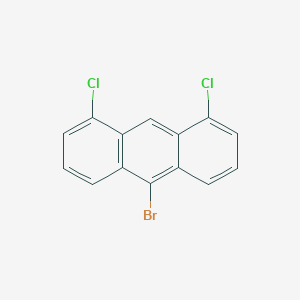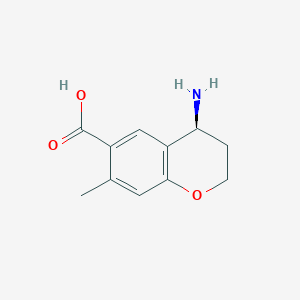
2,5-Dichloro-1,8-dihydroxyanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dichloro-1,8-dihydroxyanthracene-9,10-dione is an anthraquinone derivative known for its distinctive chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of two chlorine atoms and two hydroxyl groups attached to the anthracene-9,10-dione core, which significantly influences its reactivity and functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-1,8-dihydroxyanthracene-9,10-dione typically involves the chlorination of 1,8-dihydroxyanthracene-9,10-dione. This process can be achieved through the use of chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure selective chlorination at the 2 and 5 positions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial to achieving high purity and consistent quality of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: Reduction of the quinone moiety can yield hydroquinone derivatives.
Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols, resulting in the formation of various substituted anthraquinone derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent.
Substitution: Nucleophiles such as alkylamines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthraquinone derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,5-Dichloro-1,8-dihydroxyanthracene-9,10-dione has found applications in several scientific domains:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as an anticancer agent due to its ability to intercalate with DNA.
Medicine: Explored for its therapeutic properties, particularly in the treatment of certain cancers.
Industry: Utilized in the production of high-performance materials such as polyimides and other polymers with enhanced thermal and electrical properties
Mécanisme D'action
The compound exerts its effects primarily through interactions with biological macromolecules. In the context of its anticancer activity, 2,5-Dichloro-1,8-dihydroxyanthracene-9,10-dione intercalates with DNA, disrupting the replication process and inducing apoptosis in cancer cells. The presence of chlorine atoms enhances its binding affinity and specificity towards certain molecular targets, making it a potent agent in cancer therapy.
Comparaison Avec Des Composés Similaires
- 1,4-Dichloro-2,3-dihydroxyanthracene-9,10-dione
- 2,3-Dichloro-1,4-dihydroxyanthracene-9,10-dione
- 1,8-Dihydroxyanthracene-9,10-dione
Comparison: Compared to its analogs, 2,5-Dichloro-1,8-dihydroxyanthracene-9,10-dione exhibits unique reactivity due to the specific positioning of chlorine and hydroxyl groups. This configuration enhances its chemical stability and reactivity, making it more suitable for certain applications, particularly in the synthesis of high-performance materials and as a therapeutic agent .
Propriétés
Numéro CAS |
52547-60-1 |
|---|---|
Formule moléculaire |
C14H6Cl2O4 |
Poids moléculaire |
309.1 g/mol |
Nom IUPAC |
2,5-dichloro-1,8-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H6Cl2O4/c15-6-3-4-8(17)11-10(6)12(18)5-1-2-7(16)13(19)9(5)14(11)20/h1-4,17,19H |
Clé InChI |
CKRVZMAOBQQEBG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C2=C1C(=O)C3=C(C=CC(=C3C2=O)O)Cl)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(Acetyloxy)methyl]-9,10-dioxo-9,10-dihydroanthracene-1,3,8-triyl triacetate](/img/structure/B13126009.png)


![1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile](/img/structure/B13126030.png)




![6-Ethyl-2,3-dihydro-[2,3'-bipyridine]-4,4'(1H,1'H)-dione](/img/structure/B13126046.png)



![6-Chloro-[3,4'-bipyridine]-5-carbonitrile](/img/structure/B13126074.png)

